

Spectroscopic Profile of 2-(2-Methoxyphenyl)piperidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **2-(2-Methoxyphenyl)piperidine**

Cat. No.: **B2585660**

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-(2-Methoxyphenyl)piperidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established spectroscopic principles and data from structurally related analogs to present a robust, predicted spectroscopic profile. This approach, rooted in scientific precedent, offers valuable insights for researchers engaged in the synthesis, identification, and characterization of this and similar chemical entities.

Introduction

2-(2-Methoxyphenyl)piperidine ($C_{12}H_{17}NO$, Molar Mass: 191.27 g/mol) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The 2-methoxyphenyl substituent introduces aromaticity and the potential for specific receptor interactions. Accurate structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmacological investigation. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted 1H and ^{13}C NMR spectra of **2-(2-Methoxyphenyl)piperidine** are as follows:

Methoxyphenyl)piperidine are discussed below.

Predicted ^1H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.20-7.30	m	2H	Ar-H	Aromatic protons on the methoxyphenyl ring, likely appearing as a multiplet due to complex splitting patterns.
~6.85-6.95	m	2H	Ar-H	Aromatic protons on the methoxyphenyl ring, shifted upfield due to the electron-donating effect of the methoxy group.
~3.85	s	3H	-OCH ₃	A sharp singlet characteristic of a methoxy group.
~3.60	m	1H	H-2 (piperidine)	The proton at the chiral center, coupled to the adjacent protons on the piperidine ring and potentially showing a complex multiplet.
~3.10	dt	1H	H-6eq (piperidine)	Equatorial proton at C-6, typically deshielded

				compared to the axial proton.
~2.70	t	1H	H-6ax (piperidine)	Axial proton at C-6.
~1.50-1.90	m	6H	H-3, H-4, H-5 (piperidine)	The remaining methylene protons of the piperidine ring, appearing as a complex multiplet.
~1.70	br s	1H	N-H	The amine proton, which may be broad and its chemical shift can be concentration-dependent.

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~157.0	C-O (aromatic)	The carbon attached to the methoxy group is significantly deshielded.
~130.0	C-C (aromatic)	The quaternary aromatic carbon attached to the piperidine ring.
~128.0, ~127.0	CH (aromatic)	Aromatic carbons.
~120.0, ~110.0	CH (aromatic)	Aromatic carbons shielded by the methoxy group.
~60.0	C-2 (piperidine)	The carbon of the chiral center, attached to the aromatic ring.
~55.0	-OCH ₃	The carbon of the methoxy group.
~47.0	C-6 (piperidine)	The carbon adjacent to the nitrogen.
~30.0, ~25.0, ~24.0	C-3, C-4, C-5 (piperidine)	The remaining methylene carbons of the piperidine ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Data

Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
~3300	Medium, Broad	N-H Stretch	Characteristic of a secondary amine.
~3050-3000	Medium	C-H Stretch (Aromatic)	Aromatic C-H vibrations.
~2950-2800	Strong	C-H Stretch (Aliphatic)	C-H vibrations of the piperidine ring and methoxy group.
~1600, ~1490	Medium-Strong	C=C Stretch (Aromatic)	Aromatic ring skeletal vibrations.
~1240	Strong	C-O Stretch (Aryl Ether)	Asymmetric C-O-C stretching of the methoxy group.
~1030	Medium	C-O Stretch (Aryl Ether)	Symmetric C-O-C stretching.
~750	Strong	C-H Bend (Aromatic)	Out-of-plane bending for ortho-disubstituted benzene.

Experimental Protocol: IR Spectroscopy

Workflow for IR Data Acquisition (ATR)

Caption: A typical workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion (M^+): m/z 191. This peak, corresponding to the molecular weight of the compound, is expected to be observed.
- Key Fragmentation Patterns:
 - Loss of a hydrogen atom: $[M-1]^+$ at m/z 190, often observed in piperidine-containing compounds.
 - Alpha-cleavage: Cleavage of the bond between C2 and the aromatic ring is a likely fragmentation pathway. This would lead to a fragment at m/z 98 (piperidine ring fragment) and a fragment corresponding to the 2-methoxyphenyl cation.
 - Loss of the methoxy group: $[M-31]^+$ at m/z 160, resulting from the loss of a $\bullet\text{OCH}_3$ radical.
 - Base Peak: The most stable fragment will result in the base peak. For this molecule, a fragment resulting from the cleavage of the C2-aromatic bond, leading to a stabilized piperidinyl cation, could be the base peak.

Experimental Protocol: Mass Spectrometry (GC-MS)

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of **2-(2-Methoxyphenyl)piperidine** based on fundamental principles and data from analogous structures. The presented NMR, IR, and MS data, along with standardized experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While predicted data is a powerful tool, it is imperative to confirm these findings with experimental data on a synthesized and purified sample of the target compound.

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